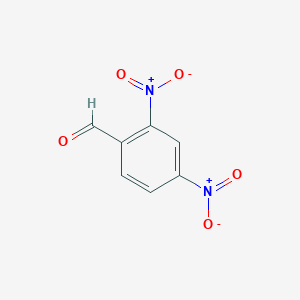

2,4-Dinitrobenzaldehyde

説明

Historical Context and Early Investigations of 2,4-Dinitrobenzaldehyde

The exploration of this compound is rooted in the broader development of nitroaromatic chemistry. Early preparations of the compound involved several synthetic routes. The first documented methods included its synthesis from 2,4-dinitrotoluene (B133949). orgsyn.org Alternative early syntheses were also developed, such as the oxidation of 2,4-dinitrobenzylaniline to the corresponding benzylidene compound followed by hydrolysis, and the oxidation of dinitrobenzyl alcohol. orgsyn.org

Investigations into the derivatives and reactions of this compound were reported in the early 20th century, with publications detailing its condensation products and other chemical behaviors. acs.orgacs.org These foundational studies established it as a useful reagent, particularly for its ability to form crystalline condensation products with amines and substances possessing a reactive methylene (B1212753) or methyl group, which was valuable for the identification and characterization of other organic molecules. orgsyn.org

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is highly valued as a versatile building block and reagent in organic synthesis. ambeed.comsigmaaldrich.com The aldehyde group readily participates in a wide array of chemical reactions, including condensations, while the nitro groups activate the aromatic ring for nucleophilic substitution and influence the reactivity of the aldehyde. benchchem.com

It serves as a crucial precursor for the synthesis of a variety of compounds, including Schiff bases, which are important intermediates in many synthetic pathways. chembk.comchemicalbook.com Furthermore, it is a key starting material in the synthesis of numerous heterocyclic compounds, which form the core structure of many pharmaceuticals and biologically active molecules. nih.goviucr.orgiucr.org Research has demonstrated its utility in multicomponent reactions and as a reactant in various named reactions, such as the Prins and aldol (B89426) condensation reactions. mdpi.commdpi.com The compound's reactivity and versatility ensure its continued importance in synthetic organic chemistry, medicinal chemistry, and materials science. tums.ac.irresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The application of this compound is diverse, with several key research areas actively exploring its properties and synthetic potential.

Organic Synthesis and Catalysis: It is widely used as a starting material for synthesizing more complex molecules. For instance, it is a component in the Claisen-Schmidt condensation to produce chalcones and bischalcones, which are investigated for their biological activities. researchgate.net It is also employed in diastereoselective aldol reactions to create chiral molecules. mdpi.com

Medicinal Chemistry: The compound is a cornerstone in the development of new therapeutic agents. It is used to synthesize novel guanylhydrazone derivatives that have been studied as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. tandfonline.com It is also a key component in the synthesis of bifunctional radiosensitizers, which are designed to increase the susceptibility of cancer cells to radiation therapy. tums.ac.ir

Heterocyclic Chemistry: this compound is a valuable precursor for creating various heterocyclic systems. Its reaction with hydrazine (B178648) hydrate (B1144303), for example, produces this compound hydrazone, an important intermediate for synthesizing biologically active compounds like orgsyn.orgCurrent time information in Bangalore, IN.triazino[6,5-f]quinolines and pyrazolo[3,4-f]quinolines. nih.goviucr.orgiucr.org

Physical Organic Chemistry: The compound and its derivatives are utilized in mechanistic studies of chemical reactions. For example, derivatives like (E)-2,4-dinitrobenzaldehyde O-aryloximes have been used to investigate the mechanisms of elimination reactions, helping to elucidate the transition states and factors that determine the reaction pathway (e.g., E2 vs. E1cb). benchchem.comkoreascience.kracs.org

Photochemistry: In the field of photochemistry, this compound serves as a chemical actinometer, a compound used to measure the number of photons in a light beam. Its known quantum yield at specific wavelengths makes it a useful tool for quantifying the light intensity in photochemical experiments. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄N₂O₅ | nih.gov |

| Molecular Weight | 196.12 g/mol | nih.govsigmaaldrich.com |

| Appearance | White or pale yellow crystals | chembk.com |

| Melting Point | 66-72 °C | chembk.comsigmaaldrich.com |

| Boiling Point | 190 °C at 10 mmHg | chembk.comsigmaaldrich.com |

| Solubility | Soluble in ethanol (B145695), ether, benzene (B151609), and acetic acid; slightly soluble in water. | chembk.comchemicalbook.com |

| CAS Number | 528-75-6 | sigmaaldrich.com |

| InChI Key | ZILXIZUBLXVYPI-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application | Example Compound(s) Synthesized | Source(s) |

| Medicinal Chemistry | Synthesis of radiosensitizers | 2-(2,4-dinitrobenzylidene) cyclohexanone (B45756) derivatives | tums.ac.ir |

| Synthesis of enzyme inhibitors | Guanylhydrazone derivatives for acetylcholinesterase inhibition | tandfonline.com | |

| Heterocyclic Chemistry | Precursor for heterocyclic intermediates | This compound hydrazone | nih.goviucr.orgiucr.org |

| Synthesis of bioactive heterocycles | orgsyn.orgCurrent time information in Bangalore, IN.triazino[6,5-f]quinolines, pyrazolo[3,4-f]quinolines | iucr.org | |

| Organic Synthesis | Reagent in condensation reactions | Chalcones and bischalcones, Aldol adducts | mdpi.comresearchgate.net |

| Preparation of Schiff bases | Various Schiff base derivatives | chembk.comchemicalbook.com | |

| Physical Organic Chemistry | Mechanistic studies of elimination reactions | 2,4-Dinitrobenzonitrile (from oxime derivatives) | benchchem.comacs.org |

| Photochemistry | Chemical actinometry | Used directly to measure light intensity | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

2,4-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILXIZUBLXVYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200778 | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-75-6 | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAC919YU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dinitrobenzaldehyde and Its Derivatives

Established Synthetic Routes for 2,4-Dinitrobenzaldehyde

The preparation of this compound has been approached through several distinct chemical pathways. Historically, its synthesis originated from precursors like dinitrotoluene and has since been explored via oxidation of corresponding alcohols and hydrolysis of benzylidene compounds. orgsyn.org

Direct nitration of benzaldehyde (B42025) using a standard mixed acid (concentrated nitric and sulfuric acids) predominantly yields 3-nitrobenzaldehyde, as the aldehyde group is a meta-directing deactivator. aidic.it Achieving ortho and para substitution, as required for the 2,4-dinitro isomer, through this direct route is challenging and generally results in poor yields of the desired product. aidic.it

However, the nitration of substituted benzaldehydes can be an effective strategy for producing dinitrobenzaldehyde analogs. For instance, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde is achieved by the nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). oatext.comoatext.com This process typically involves a two-step nitration: a preliminary nitration yields a mixture of 3- and 5-nitrosalicylaldehyde, which is then subjected to further nitration with a cold mixture of concentrated sulfuric and nitric acids to produce the final dinitrated product with a high yield. oatext.comoatext.com

| Starting Material | Reagents | Product | Yield |

| Salicylaldehyde | 1. Conc. HCl, Conc. H₂SO₄, Conc. HNO₃ (ice-salt bath) | Mixture of 3- and 5-nitrosalicylaldehyde | Not specified |

| Mixture of 3- and 5-nitrosalicylaldehyde | Conc. H₂SO₄, Conc. HNO₃ (ice cold) | 2-hydroxy-3,5-dinitrobenzaldehyde | 85% |

| This interactive table summarizes the synthesis of a this compound analog via nitration of a benzaldehyde derivative. oatext.comoatext.com |

One of the most well-documented and effective methods for preparing this compound starts from 2,4-dinitrotoluene (B133949). drugfuture.comorgsyn.orgprepchem.com This multi-step synthesis involves the condensation of 2,4-dinitrotoluene with p-nitrosodimethylaniline in the presence of a base like sodium carbonate. drugfuture.comprepchem.com This reaction forms an intermediate, 4-{[(2,4-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline (a Schiff base). prepchem.com The subsequent step is the hydrolysis of this intermediate, typically using acid, to yield this compound. drugfuture.comprepchem.com A detailed procedure published in Organic Syntheses describes heating the condensation product with dilute hydrochloric acid and steam to split the intermediate, followed by purification. orgsyn.org

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 2,4-Dinitrotoluene | p-Nitrosodimethylaniline hydrochloride | 1. Anhydrous Sodium Carbonate, 95% Alcohol (reflux) 2. Dilute Hydrochloric Acid (steam agitation/hydrolysis) | This compound | 24–32% |

| This interactive table outlines a key synthetic route to this compound starting from 2,4-dinitrotoluene, based on the Organic Syntheses procedure. orgsyn.org |

The oxidation of 2,4-dinitrobenzyl alcohol to this compound is another established synthetic route. orgsyn.org This transformation is a standard alcohol-to-aldehyde oxidation. In metabolic studies, this conversion has been shown to be mediated by enzymes such as cytochrome P-450 and NAD-dependent alcohol dehydrogenase, confirming the chemical viability of this oxidative step. jst.go.jp The reverse reaction, the reduction of this compound to 2,4-dinitrobenzyl alcohol, can be readily achieved using reducing agents like sodium borohydride, further establishing the relationship between the two compounds. prepchem.com

The synthesis of this compound can also be accomplished starting from 2,4-dinitrobenzylaniline. orgsyn.org This method involves the oxidation of the aniline (B41778) derivative to form a benzylidene intermediate, which is subsequently hydrolyzed to afford the final aldehyde product. orgsyn.org This pathway is mechanistically related to the synthesis from dinitrotoluene, as both routes converge on a hydrolyzable Schiff base or benzylidene intermediate. orgsyn.orgprepchem.com

While specific literature detailing broad optimizations was not prominent in the search results, improvements to procedures involving this compound and its derivatives are an area of interest. For instance, an improved procedure for the reduction of this compound to 2,4-diaminobenzaldehyde (B1589423) using iron and acetic acid has been developed, indicating a focus on enhancing the efficiency and conditions of reactions involving this aldehyde. researchgate.net Purification techniques are also a key aspect of optimization; the crude this compound obtained from the dinitrotoluene method can be purified by recrystallization from solvents like naphtha to achieve a higher melting point and purity. orgsyn.org

Advanced Synthetic Strategies for this compound Analogs

Advanced synthetic strategies often focus on creating structural analogs of this compound by employing different starting materials or modern, selective reagents. A notable example is the synthesis of 3,5-dinitrobenzaldehyde (B77469) from 3,5-dinitrobenzoyl chloride. orgsyn.org This method utilizes lithium aluminum tri-tert-butoxyhydride, a selective reducing agent that can convert an acid chloride to an aldehyde with high efficiency, representing a modern approach to synthesizing dinitrobenzaldehyde isomers. orgsyn.org

Furthermore, this compound itself serves as a versatile starting material for creating a wide array of derivatives. For example, it readily reacts with hydrazine (B178648) hydrate (B1144303) to form this compound hydrazone. nih.gov These hydrazone analogs are important intermediates in heterocyclic chemistry, used for the synthesis of various biologically active compounds. nih.gov The reactivity of the aldehyde group, enhanced by the electron-withdrawing nitro groups, makes it a valuable building block for complex molecular architectures.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by utilizing sustainable raw materials, minimizing waste, and avoiding hazardous reagents and solvents. researchgate.netmdpi.com In the context of this compound, these principles are applied through innovative catalytic systems and energy sources that enhance reaction efficiency and simplify product purification. nih.gov

Bifunctional magnetic nanocatalysts represent a significant advancement in green synthesis, offering high efficiency and straightforward recovery and reuse. rsc.org These catalysts are often composed of a magnetic core, such as iron oxide (Fe₃O₄), coated with a material that can be functionalized with catalytic groups. rsc.orgresearchgate.net

A notable example is the use of a Graphene Oxide/Fe₃O₄/L-Proline nanocomposite as a green, recoverable bifunctional organocatalyst. researchgate.netkisti.re.kr This catalyst has been effectively employed in the synthesis of 2,4-dinitrophenyl bischalcones, a reaction in which this compound is a key starting material. researchgate.netkisti.re.kr The presence of this compound can reduce the yield when using common catalysts, but the Graphene Oxide/Fe₃O₄/L-Proline nanocomposite overcomes this limitation. researchgate.netkisti.re.kr The catalyst's magnetic nature allows it to be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. researchgate.net Research has shown this particular catalyst can be reused for at least eight runs, achieving high yields of the desired bis-chalcone products, ranging from 78% to 97%. researchgate.net

| Catalyst | Application | Key Features | Product Yield | Reference |

|---|---|---|---|---|

| Graphene Oxide/Fe₃O₄/L-Proline | Synthesis of 2,4-dinitrophenyl bischalcones | Green, recoverable, bifunctional, reusable (8 runs) | 78–97% | researchgate.net |

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave irradiation to heat reactions. anton-paar.com This method offers efficient internal heating by the direct coupling of microwave energy with molecules in the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating methods. anton-paar.comoatext.com

This technology has been applied to synthesize derivatives containing the 2,4-dinitrophenyl group. For instance, the synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazole (B372694) was achieved through a microwave-assisted reaction of trans chalcone (B49325) and 2,4-dinitrophenyl hydrazine. wisdomlib.org The reaction, catalyzed by a few drops of concentrated hydrochloric acid in ethanol (B145695), was completed in just 3 to 4 minutes. wisdomlib.org This rapid and efficient synthesis showcases the advantages of microwave irradiation in streamlining the production of complex molecules from dinitrophenyl precursors. wisdomlib.org General procedures for microwave-assisted reactions involving aromatic aldehydes typically involve irradiating the reactants with a catalyst for very short periods, often between 30 and 60 seconds, to achieve excellent yields. oatext.com

| Product | Reactants | Reaction Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazole | Trans chalcone, 2,4-dinitrophenyl hydrazine | Microwave irradiation, Ethanol, conc. HCl (catalyst) | 3–4 minutes | wisdomlib.org |

Regioselective Synthesis of Substituted Dinitrobenzaldehydes

Regioselectivity refers to the control of the position at which chemical groups are introduced onto a molecule. The synthesis of a specific isomer of dinitrobenzaldehyde, such as this compound, requires precise regiocontrol. The most common method for introducing nitro groups is electrophilic nitration using a mixture of concentrated nitric and sulfuric acids.

However, the direct nitration of benzaldehyde can produce a mixture of isomers, including 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde. researchgate.net The formation of the ortho-isomer (2-nitro) is influenced by the coordination of the nitronium ion (NO₂⁺) with the aldehyde group, which directs the substitution to the adjacent position. researchgate.netresearchgate.net Controlling the reaction temperature is critical for managing the exothermic reaction and minimizing the formation of unwanted by-products. For example, the synthesis of 2,5-Dinitrobenzaldehyde is conducted at a low temperature of 0 to 5°C to achieve the desired regioselectivity. Achieving a high yield of a single dinitro-isomer like this compound over other possibilities (e.g., 2,6- or 3,5-dinitrobenzaldehyde) depends heavily on the careful optimization of these reaction conditions.

Stereoselective Synthesis of Isomers

The term stereoselective synthesis typically applies to molecules with chiral centers or geometric isomers (e.g., E/Z isomers), which this compound itself does not possess. However, a related challenge in the synthesis of nitrobenzaldehydes is the separation of regioisomers (such as ortho- and meta-isomers), which can be achieved through processes that take advantage of the different physical properties of derivatives. researchgate.net

An innovative approach for separating isomers of mononitrobenzaldehyde involves their conversion into 1,3-dioxolane (B20135) derivatives. researchgate.netresearchgate.net These derivatives can be more readily separated than the original aldehydes by methods such as stereoselective crystallization or fractional distillation. researchgate.net After separation, the purified dioxolane derivative is hydrolyzed back to the pure nitrobenzaldehyde isomer. researchgate.net This multi-step process, while not a direct stereoselective synthesis, provides a functional route to isolate specific positional isomers that are difficult to separate otherwise, a principle that is relevant to the production of pure dinitrobenzaldehyde isomers. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2,4 Dinitrobenzaldehyde

Nucleophilic Aromatic Substitution Reactions of 2,4-Dinitrobenzaldehyde

The benzene (B151609) ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is not inherent to unsubstituted benzene but is induced by the presence of the two strongly electron-withdrawing nitro groups. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Influence of Nitro Groups on Electrophilicity

The reactivity of an aromatic ring toward nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups. libretexts.org In this compound, the two nitro (-NO₂) groups exert a powerful electron-withdrawing effect on the benzene ring through both inductive and resonance effects. This withdrawal of electron density makes the ring electron-deficient, or highly electrophilic, and thus susceptible to attack by nucleophiles.

The positions of these nitro groups are critical. Located at the ortho (position 2) and para (position 4) positions relative to the aldehyde group (position 1), they are optimally positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org When a nucleophile attacks the carbon atom bearing a leaving group (if one were present), the resulting negative charge can be delocalized onto the oxygen atoms of the ortho and para nitro groups. libretexts.orgquora.com This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the rate of nucleophilic aromatic substitution. libretexts.org In contrast, a nitro group in the meta position would not provide this resonance stabilization, rendering the compound far less reactive under SNAr conditions. libretexts.org The significant increase in electrophilicity and the ability to stabilize the anionic intermediate are the key factors contributing to the pronounced reactivity of this compound in nucleophilic aromatic substitution reactions. mdpi.com

Predicting Reactivity with Fluoride (B91410) Ion

The reactivity of activated aryl halides with nucleophiles is a cornerstone of SNAr chemistry. While this compound itself does not have a typical leaving group like a halogen, the principles governing SNAr reactions can be used to predict its potential reactivity. For a related compound, 2,4-dinitrofluorobenzene, the reaction with nucleophiles is well-studied. nih.gov The fluoride ion (F⁻) is a potent nucleophile in certain contexts, particularly in aprotic solvents where it is not heavily solvated.

Computational studies on the reaction of 4-nitrofluorobenzene and 2,4-dinitrofluorobenzene have shown that the mechanism can be either a concerted (c SNAr) or a stepwise process involving a Meisenheimer intermediate, depending on the substrate and reaction conditions (gas phase vs. solution). nih.gov For 2,4-dinitrofluorobenzene, the reaction is calculated to proceed via a Meisenheimer intermediate in both solution and the gas phase. nih.gov This is due to the strong stabilization of the intermediate by the two nitro groups. Given the high electrophilicity of the this compound ring, it is predicted that it would readily interact with a strong nucleophile like the fluoride ion. Research on (2,4-dinitrophenyl)hydrazine derivatives has demonstrated their use as chemosensors for fluoride, where the interaction leads to deprotonation and significant color changes, indicating a strong electronic interaction between the dinitrophenyl moiety and the fluoride ion. rsc.org

Condensation Reactions of the Aldehyde Moiety in this compound

The aldehyde functional group (-CHO) in this compound is a key site for reactivity, readily participating in condensation reactions. orgsyn.org These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are characteristic of carbonyl compounds. docbrown.infochemguide.co.uk The electrophilicity of the aldehyde's carbonyl carbon is significantly increased by the electron-withdrawing effects of the two nitro groups, making it highly susceptible to nucleophilic attack by primary amines and their derivatives.

Schiff Base Formation with Primary Amines

This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. orgsyn.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. nih.gov The reaction is typically catalyzed by either acid or base.

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. The carbinolamine is then protonated (under acidic conditions), and a molecule of water is eliminated to form the stable C=N double bond of the imine. nih.gov The formation of these Schiff bases is often readily observable, as they are frequently crystalline solids. orgsyn.org This reactivity makes this compound a useful reagent in organic synthesis for the preparation of various imine derivatives. orgsyn.org

Formation of Hydrazones

Similar to its reaction with primary amines, this compound reacts with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. nih.govajpamc.com This is another example of an addition-elimination or condensation reaction. docbrown.info The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde, leading to the formation of a C=N bond and the elimination of water. chemguide.co.uknih.gov

The product formed from the reaction of this compound with hydrazine hydrate (B1144303) is this compound hydrazone. nih.gov This reaction is typically carried out by dissolving the aldehyde in a solvent like ethanol (B145695) and then adding hydrazine hydrate, often with gentle heating to facilitate the reaction. nih.gov The resulting hydrazone is a stable compound and plays a role as an intermediate in the synthesis of various biologically active compounds. nih.govresearchgate.net

The precise molecular structure of hydrazone derivatives can be determined using single crystal X-ray diffraction. mdpi.com A study on this compound hydrazone provided detailed insights into its three-dimensional structure. nih.gov

The analysis revealed that the molecule is nearly planar, with a very small dihedral angle of 8.27° between the hydrazone group and the benzene ring. nih.govresearchgate.net This planarity is indicative of the extensive π-π conjugation across the molecule. The electron-withdrawing effect of the two nitro groups, combined with this conjugation, results in a C=N bond distance of 1.282 Å, which is notably shorter than the normal range for such bonds (1.34–1.38 Å). nih.gov In the crystal lattice, the molecules are linked and stabilized by intermolecular hydrogen bonds, specifically N—H···O and N—H···N interactions. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₄O₄ |

| C=N Bond Length | 1.282 (3) Å |

| Dihedral Angle (Hydrazone Group vs. Benzene Ring) | 8.27 (3)° |

| Intermolecular Interactions | N—H···O and N—H···N hydrogen bonds |

Hydrogen Bonding and Crystal Structure Stabilization

The stability of crystalline structures involving this compound derivatives is significantly influenced by hydrogen bonding. In the crystal structure of this compound hydrazone, a derivative, the molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds. These interactions are considered effective in stabilizing the crystal lattice. The molecule itself is nearly planar, with the hydrazone group and the benzene ring having a very small dihedral angle between them. This planarity is influenced by pi-pi conjugation and the electron-withdrawing effects of the two nitro groups.

Reactions with Phenolic Substances

This compound can undergo condensation reactions with phenolic compounds, particularly those with activated alpha-hydrogens, in a process analogous to the Claisen-Schmidt condensation. This reaction typically occurs between an aldehyde (in this case, this compound) and a ketone or another carbonyl-containing compound. gordon.eduwikipedia.org While direct reactions with simple phenols are less common without a reactive alpha-hydrogen, substituted phenols or phenolic ketones can participate. The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds and synthesizing larger, more complex molecules like chalcones, which are α,β-unsaturated ketones. nih.govtaylorandfrancis.com The reaction is often catalyzed by a base, such as sodium hydroxide (B78521), which deprotonates the alpha-carbon of the phenolic ketone, forming an enolate that then acts as a nucleophile, attacking the carbonyl carbon of this compound. gordon.edunih.gov

Formation of Heterocyclic Compounds (e.g., Imidazoles, Quinoxalines)

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds.

Imidazoles: The synthesis of imidazoles can be achieved through methods like the Radiszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. As an aldehyde, this compound can participate in such reactions to form correspondingly substituted imidazole (B134444) derivatives.

Quinoxalines: Quinoxaline derivatives can be synthesized through the condensation of an aromatic diamine with an α-dicarbonyl compound. noaa.gov In a notable application, this compound is a key starting material in the rational synthesis of the quindoline (B1213401) ring system, a structure related to quinoxalines. This synthesis involves a Friedländer reaction, which constructs the heterocyclic ring from 2-aminobenzaldehyde (B1207257) derivatives, which can be formed from the reduction of one of the nitro groups of this compound in the presence of a suitable amine.

Oxidation and Reduction Pathways of this compound

The aldehyde and nitro functional groups of this compound allow for distinct oxidation and reduction reactions.

Oxidation: In biological systems, such as in studies involving rat liver fractions, this compound can be oxidized to 2,4-dinitrobenzoic acid. This biotransformation is typically mediated by NAD(P)-dependent aldehyde dehydrogenases.

Reduction: The reduction of this compound can proceed via multiple pathways, targeting either the nitro groups, the aldehyde group, or both, depending on the reagents and conditions used. A common and important transformation is the selective reduction of the two nitro groups to form 2,4-diaminobenzaldehyde (B1589423). This can be achieved using various reducing agents. In metabolic pathways, the aldehyde group can be reduced to an alcohol, yielding 2,4-dinitrobenzyl alcohol, a reaction mediated by NAD(P)H-dependent aldehyde reductases.

Interactive Data Table: Reduction Methods for this compound

| Reducing Agent/System | Product | Notes |

| Iron (Fe) powder and Acetic Acid | 2,4-Diaminobenzaldehyde | A safe and operationally simple procedure for selective nitro group reduction. |

| Tin(II) Chloride (SnCl2) in Ethanol | 2,4-Diaminobenzaldehyde | An efficient method, though work-up may involve filtering through celite to handle emulsions. |

| Catalytic Hydrogenation (H₂/Pt or Pd) | 2,4-Diaminobenzaldehyde | A clean method, often superior in work-up compared to metal/acid reductions. |

| Zinc (Zn) dust and Hydrochloric Acid (HCl) | 2,4-Diaminobenzaldehyde | A mild reducing agent combination for nitro groups. |

| NAD(P)H-dependent aldehyde reductases | 2,4-Dinitrobenzyl alcohol | A biological reduction pathway targeting the aldehyde group. |

Reactions with Alkali and Hydrolysis Products

The treatment of this compound with alkali, such as dilute sodium hydroxide, leads to a distinctive intramolecular redox reaction and hydrolysis.

When this compound is treated with a dilute alkali solution, it undergoes a transformation to yield two primary products: 2-nitro-4-nitrosophenol and formic acid. gordon.edu This reaction demonstrates a fascinating rearrangement and internal oxidation-reduction process. The resulting phenol (B47542) exists in hexane (B92381) as the nitrosophenol tautomer. gordon.edu

A mechanism for this alkali-induced transformation has been postulated. gordon.edu The reaction is thought to be initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. This is followed by a series of steps involving the nitro groups, leading to an internal redox process. One of the nitro groups is ultimately reduced to a nitroso group, while the aldehyde group is oxidized to a carboxylate (formate), which is then protonated to formic acid upon workup. This proposed pathway accounts for the formation of both observed products from the single starting molecule. gordon.edu

Photochemical Transformations of this compound

The study of the photochemical behavior of this compound primarily revolves around its intramolecular rearrangement upon exposure to light, a characteristic reaction of many o-nitrobenzyl compounds. This transformation involves a formal intramolecular oxidation-reduction process, where an oxygen atom from the ortho-nitro group is transferred to the aldehyde group, leading to the formation of the corresponding carboxylic acid.

Early investigations into the photochemistry of o-nitroaldehydes laid the groundwork for understanding these transformations. The photoisomerization of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a well-documented reaction that proceeds via an intramolecular rearrangement with no significant side or reverse reactions. nih.gov This characteristic transformation is also observed for this compound. nih.gov

Upon illumination, this compound undergoes an intramolecular rearrangement to form 2-nitroso-4-nitrobenzoic acid. This reaction is analogous to the photochemical conversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid. nih.gov The general mechanism for the photodeprotection of o-nitrobenzyl-functionalized substrates is often proposed to occur through the phototautomerization of the nitrobenzyl group to an aci-nitro intermediate. acs.org This intermediate then decomposes to yield the final product. acs.org For this compound, the proposed mechanism involves the initial excitation of the molecule, followed by the formation of an aci-nitro intermediate, which then rearranges to yield 2-nitroso-4-nitrobenzoic acid.

The efficiency of this photochemical transformation can be quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. Seminal work in the field provided data on the quantum efficiencies for the photoisomerization of solid this compound. nih.gov

Table 1: Apparent and Actual Quantum Efficiencies for the Photoisomerization of Solid this compound

| Wavelength (Å) | Apparent Quantum Efficiency (Φ') | Actual Quantum Efficiency (Φ) |

|---|---|---|

| 4360 | 0.08 | 0.08 |

| 4050 | 0.12 | 0.12 |

| 3660 | 0.18 | 0.18 |

| 3340 | 0.25 | 0.25 |

| 3130 | 0.35 | 0.35 |

| 3020 | 0.40 | 0.40 |

Data sourced from Leighton, P. A., & Lucy, F. A. (1934). The Photoisomerization of the o-Nitrobenzaldehydes. The Journal of Chemical Physics, 2, 756-761. nih.gov

The data indicates that the quantum yield for the photoisomerization of solid this compound is dependent on the wavelength of the incident light, increasing as the wavelength decreases. nih.gov This suggests that higher energy photons are more effective in inducing the transformation.

While the primary photochemical reaction of this compound is this intramolecular rearrangement, the broader class of o-nitrobenzyl compounds is known to participate in a variety of photochemical reactions. These compounds have been extensively utilized as photolabile protecting groups in organic synthesis and polymer science due to their ability to be cleaved upon light exposure. acs.org The versatility of o-nitrobenzyl chemistry allows for the light-induced release of a wide range of molecules, including carboxylic acids. acs.org

Further research into the photochemistry of derivatives of related compounds, such as o-nitrobenzaldehyde N-acylhydrazones, has revealed alternative reaction pathways. For instance, irradiation of o-nitrobenzaldehyde N-acetyl-N-alkylhydrazones can lead to the generation of benzyne (B1209423) through a multi-step process initiated by an intramolecular oxygen transfer, similar to the initial step in the rearrangement of o-nitrobenzylideneaniline. aip.org

Advanced Spectroscopic and Analytical Characterization of 2,4 Dinitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,4-Dinitrobenzaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted aromatic structure. The presence of three distinct substituent groups (one aldehyde and two nitro groups) at the 1, 2, and 4 positions of the benzene (B151609) ring removes all planes of symmetry. Consequently, all aromatic protons and carbons are chemically non-equivalent, leading to a distinct signal for each.

In the ¹H NMR spectrum , the aldehyde proton (-CHO) is highly deshielded and appears as a characteristic singlet in the downfield region, typically between δ 9-10 ppm. oregonstate.edu The three aromatic protons also appear in the downfield region, a result of the electron-withdrawing nature of the aldehyde and nitro substituents. Their distinct chemical shifts and coupling patterns (spin-spin splitting) allow for the unambiguous assignment of the 2,4-substitution pattern.

The ¹³C NMR spectrum further confirms the structure. It displays seven unique signals: one for the aldehyde carbonyl carbon, and six for the aromatic carbons. The aldehyde carbon is particularly diagnostic, resonating significantly downfield. One study reported the chemical shift for the aldehyde carbon of solid-state this compound at 187.3 ppm. nih.gov The aromatic carbons exhibit shifts influenced by the attached substituents, with carbons bonded to the electron-withdrawing nitro groups being significantly deshielded.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Highly deshielded singlet, characteristic of aldehydes. oregonstate.edu |

| ¹H | Aromatic (Ar-H) | 7.5 - 9.0 | Three distinct signals due to lack of symmetry, showing complex splitting. |

| ¹³C | Aldehyde Carbonyl (C=O) | ~187 | Very deshielded signal, confirms aldehyde presence. nih.gov |

| ¹³C | Aromatic (Ar-C) | 120 - 155 | Six unique signals, with carbons attached to nitro groups showing significant downfield shifts. |

NMR spectroscopy serves not only as a tool for structural confirmation but also for monitoring chemical reactions and inferring molecular reactivity. The chemical shifts of the protons and carbons in this compound are directly influenced by the electronic environment. The strong electron-withdrawing effects of the two nitro groups and the aldehyde group result in significant deshielding (downfield shifts) of the aromatic ring protons and carbons.

This electronic effect is directly related to the compound's reactivity. For instance, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions. Conversely, the aldehyde group is highly electrophilic and reactive towards nucleophiles. The conversion of the aldehyde functional group to another, such as an alcohol during a reduction reaction, causes distinct upfield shifts in the chemical shifts of the aromatic protons, which can be readily observed and quantified by ¹H NMR to monitor reaction progress and determine yield. oxinst.commmu.ac.uk Changes in the NMR spectrum over time can provide kinetic data and insights into reaction mechanisms involving this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound, namely the aldehyde and the nitro groups, through their characteristic vibrational frequencies.

The IR spectrum of this compound shows a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. For aromatic aldehydes, where the carbonyl group is conjugated with the benzene ring, this band typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.org This conjugation lowers the frequency compared to saturated aldehydes (1740-1720 cm⁻¹) due to a decrease in the double-bond character of the C=O bond. pressbooks.pub Additionally, a pair of medium-intensity bands for the aldehydic C-H stretch can often be observed between 2830-2695 cm⁻¹, which is a useful diagnostic feature for aldehydes. orgchemboulder.compressbooks.pub

The two nitro (-NO₂) groups give rise to two distinct and intense absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands are found in the following regions:

Asymmetric N-O Stretch: 1550-1475 cm⁻¹ orgchemboulder.com

Symmetric N-O Stretch: 1360-1290 cm⁻¹ orgchemboulder.com

The high intensity of these bands is a result of the large change in dipole moment during the vibrations of the highly polar N-O bonds. The presence of these two strong bands in the IR spectrum is a clear indicator of a nitro-substituted compound. orgchemboulder.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2830 - 2695 | Medium |

| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong |

| Nitro | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro | Symmetric N-O Stretch | 1360 - 1290 | Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₄N₂O₅), the calculated molecular weight is approximately 196.12 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, the spectrum will show a peak corresponding to the intact molecule that has lost one electron. This is known as the molecular ion (M⁺) peak. The mass-to-charge ratio (m/z) of this peak directly confirms the molecular weight of the compound. Therefore, the mass spectrum of this compound is expected to show a molecular ion peak at an m/z value of approximately 196. nist.govchemguide.co.uk Due to the energetic nature of EI, this peak may be of low abundance, as the molecular ion can readily fragment into smaller, more stable ions. acdlabs.comuni-saarland.de

Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) is a powerful and non-destructive analytical technique that provides precise information regarding the internal lattice of crystalline substances. carleton.edu This method is instrumental in determining fundamental structural parameters such as unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within a crystal lattice. carleton.edurigaku.com The data generated from SCXRD analysis can be interpreted and refined to produce a detailed three-dimensional model of a molecule's crystal structure. carleton.edu

While the specific crystal structure of this compound is not detailed in the available research, extensive structural analysis has been performed on its derivatives, such as this compound hydrazone. The study of such derivatives provides critical insights into the molecular geometry and intermolecular interactions influenced by the 2,4-dinitrophenyl group.

The crystal structure of this compound hydrazone was determined from a single crystal obtained by recrystallization from ethanol (B145695). nih.gov The analysis revealed that the molecule consists of a benzene ring, a hydrazone chain, and two nitro groups. nih.gov The molecule is nearly planar, with a small dihedral angle of 8.27° between the hydrazone group and the benzene ring. nih.gov The crystal structure is stabilized by intermolecular N—H···O and N—H···N hydrogen bonds. nih.gov The electron-withdrawing effect of the two nitro groups, combined with pi-pi conjugation, results in a C=N bond distance of 1.282 (3) Å, which is notably shorter than the normal range for such bonds. nih.gov

Detailed crystallographic data for this compound hydrazone are presented below.

Table 1: Crystallographic Data for this compound Hydrazone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.034 (2) |

| b (Å) | 4.8870 (10) |

| c (Å) | 15.659 (3) |

| β (°) | 109.11 (3) |

| Volume (ų) | 869.6 (3) |

| Z | 4 |

Data sourced from a study on the synthesis and crystal structure of this compound hydrazone. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly vital technique for this purpose due to its high resolution and sensitivity. acs.org

The purity and aqueous solubility of this compound can be accurately determined using a reversed-phase HPLC system. acs.org In one such method, an Agilent 1100 Series HPLC equipped with a C-18 column is utilized. acs.org The analysis of aqueous samples of this compound demonstrated an instrument variability of approximately 1.9%. acs.org The solubility of this compound in pure water at 297.7 K was experimentally measured to be 2370 ± 27 mg·L⁻¹, a value that falls within the range predicted by various numerical models. acs.org

The conditions for a typical HPLC analysis for this compound are summarized in the table below.

Table 2: HPLC Conditions for the Analysis of this compound

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1100 Series HPLC |

| Column | C-18 Platinum (53 mm x 7 mm, 3 µm, 100 Å) |

| Mobile Phase | 50% Acetonitrile (B52724) in water |

| Detector | Variable Wavelength Detector |

Data adapted from a study on the solubility of this compound in aqueous solutions. acs.org

In addition to HPLC, other chromatographic techniques such as Thin Layer Chromatography (TLC) are employed for the separation of this compound derivatives. TLC has been used to study the adsorptive properties and achieve separation of various substituted benzaldehyde (B42025) 2,4-dinitrophenylhydrazones, which exhibit strikingly similar polarities. rit.edu

Advanced Analytical Methods in Environmental Monitoring

The detection and quantification of this compound and other aldehydes in environmental matrices such as air and water present analytical challenges due to their polarity, volatility, and typically low concentrations. hitachi-hightech.commorressier.com Advanced analytical methods are therefore required for effective environmental monitoring. nih.govlongdom.org

A common and effective strategy involves a derivatization step, where the target aldehyde is reacted with a reagent to form a more stable, less volatile, and more easily detectable derivative. hitachi-hightech.comhitachi-hightech.com One of the most widely used derivatizing agents for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comhitachi-hightech.com For air monitoring, samples are often collected by drawing ambient air through trap tubes filled with DNPH-impregnated silica (B1680970) gel. hitachi-hightech.comhitachi-hightech.com The resulting stable DNPH-aldehyde derivatives are then eluted with a solvent like acetonitrile and analyzed, typically by HPLC with UV detection. hitachi-hightech.comhitachi-hightech.com

For water samples, innovative microextraction techniques have been developed to preconcentrate the analytes prior to analysis. One such method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA), followed by dispersive liquid-liquid microextraction (DLLME). morressier.com This approach significantly reduces the amount of sample and solvents required while achieving high sensitivity, with detection limits in the range of a few to several dozen ng/L. morressier.com The final analysis is often carried out using Gas Chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS). morressier.com

Various combinations of chromatographic separation and detection have been established for the analysis of nitroaromatic compounds and aldehydes in environmental samples. cdc.gov

Table 3: Advanced Analytical Methods for Aldehyde and Nitroaromatic Compound Monitoring

| Technique | Sample Type | Pre-treatment/Derivatization | Separation Method | Detection Method |

|---|---|---|---|---|

| HPLC-UV | Air | Collection on DNPH-silica gel tube | Reversed-Phase HPLC | UV/DAD (e.g., 360 nm) |

| GC-ECD/MS | Water | Derivatization with PFBOA, followed by DLLME | Gas Chromatography | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

| GC-MS | Water, Soil | Solvent Extraction | Gas Chromatography | Mass Spectrometry (MS) |

Information synthesized from various sources on environmental analysis. hitachi-hightech.commorressier.comnih.govcdc.gov

These advanced methods are crucial for assessing environmental quality, understanding pollutant pathways, and ensuring regulatory compliance for compounds like this compound. longdom.orgcdc.gov

Computational Chemistry and Theoretical Studies of 2,4 Dinitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2,4-Dinitrobenzaldehyde, DFT calculations are instrumental in understanding its fundamental electronic properties, which are heavily influenced by the presence of the aldehyde group and two strongly electron-withdrawing nitro groups. These calculations allow for the determination of various electronic descriptors that govern the molecule's behavior.

| Calculated Property | Typical Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Visualizes electron-rich and electron-deficient areas, highlighting the electrophilic nature of the carbonyl carbon and aromatic ring. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, confirming the electron-withdrawing effect of the nitro groups and the resulting positive charge on adjacent carbons. |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Enthalpy of Formation | A thermodynamic quantity that can be calculated to predict the molecule's stability relative to its constituent elements. |

This table is interactive. Click on the headers to sort.

The two nitro groups on the aromatic ring of this compound exert a significant electron-withdrawing effect. DFT calculations can precisely model this effect by mapping the electron density distribution across the molecule. The results typically show a significant depletion of electron density on the benzene (B151609) ring and particularly on the carbonyl carbon of the aldehyde group.

This calculated electronic structure explains the compound's characteristic reactivity. The aldehyde carbon becomes highly electrophilic, making it very susceptible to nucleophilic addition reactions. Furthermore, the electron deficiency of the aromatic ring facilitates nucleophilic aromatic substitution reactions. DFT can be used to model the transition states and energy profiles of these reaction pathways, providing a theoretical basis for understanding reaction mechanisms and predicting product formation.

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. nih.gov These indices are valuable for predicting the reactivity and stability of this compound.

Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system. In a reaction, electrons flow from a molecule with a higher chemical potential (nucleophile) to one with a lower chemical potential (electrophile). nih.gov

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by showing how the electron density changes with a change in the total number of electrons. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Interactions and Thermal Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its behavior in different environments and under thermal stress.

To study solvent interactions, a simulation is set up where one or more this compound molecules are placed in a "box" filled with solvent molecules (e.g., water, ethanol). The simulation then calculates the trajectories of all particles over time, revealing how the solvent molecules arrange themselves around the solute and quantifying interaction energies. This is crucial for understanding solubility and how the solvent might influence reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgslideshare.net Nitroaromatic compounds, as a class, are known for their potential biological effects, making QSAR a valuable tool for predicting properties like toxicity without extensive animal testing. mdpi.com

A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors are numerical representations of the chemical structure, encoding physicochemical properties like lipophilicity (LogP), electronic properties, and molecular shape. mdpi.com A statistical model is then created to correlate these descriptors with experimentally measured biological activity.

In the context of this compound, QSAR studies focus on how the specific arrangement of the aldehyde and two nitro groups influences a particular biological endpoint. The positions of these substituents are key determinants of the molecule's properties. For instance, the relative positions of the electron-withdrawing nitro groups dictate the charge distribution and reactivity of the molecule, which in turn affects how it interacts with biological macromolecules. mdpi.com

A QSAR model for a class of nitrobenzaldehydes would correlate descriptors that encode this positional information with a measured activity. For example, the model might find that the presence of a nitro group at position 2 is a key contributor to a specific toxic effect. mdpi.com This allows researchers to understand the structural requirements for a given activity and to predict the activity of new, unsynthesized compounds based solely on their structure. jocpr.com

| Descriptor Type | Example Descriptor for this compound | Correlation with Hypothetical Biological Activity |

| Electronic | Partial charge on the carbonyl carbon | A higher positive charge may correlate with increased activity due to enhanced reactivity with biological nucleophiles. |

| Topological | Molecular Connectivity Index | Encodes the size and branching of the molecule, which can relate to how it fits into a biological receptor. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates how the compound distributes between fatty (cell membranes) and aqueous environments, affecting its bioavailability. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, influencing binding interactions. |

This table is interactive. Click on the headers to sort.

Structure Optimization and Conformational Analysis

Before other computational properties can be accurately calculated, it is essential to determine the most stable three-dimensional arrangement of the atoms in the this compound molecule. This process, known as geometry optimization, is typically performed using quantum chemical methods like DFT. researchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral (torsional) angles of an initial structure to find the geometry with the lowest possible energy. The result is the equilibrium structure of the molecule in the gas phase. Conformational analysis involves exploring different spatial arrangements of the molecule, particularly by rotating single bonds, to identify the most stable conformer(s). For this compound, this would involve analyzing the orientation of the aldehyde group and the two nitro groups relative to the benzene ring. Studies of similar molecules have shown that the molecule is largely planar. nih.gov This structural information is the foundation for all further computational analyses.

| Geometric Parameter | Description | Relevance to this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N). | Can indicate bond strength and electronic effects; for example, conjugation can alter bond lengths from standard values. |

| Bond Angles | The angle formed by three connected atoms (e.g., O=C-H). | Defines the basic shape and steric environment around an atom. |

| Dihedral Angles | The angle between two planes defined by four connected atoms (e.g., C-C-C=O). | Determines the 3D orientation of the aldehyde and nitro groups relative to the benzene ring and their degree of planarity. |

This table is interactive. Click on the headers to sort.

Biological and Biomedical Applications of 2,4 Dinitrobenzaldehyde Derivatives

Radiosensitizing Properties and Anticancer Activity

Derivatives of 2,4-Dinitrobenzaldehyde have been investigated for their potential as radiosensitizers, which are compounds that enhance the effectiveness of radiation therapy in treating cancer. The core principle behind this application lies in the ability of these electron-affinic compounds to selectively sensitize hypoxic (low-oxygen) tumor cells, which are notoriously resistant to radiation, to the lethal effects of ionizing radiation.

The mechanism of radiosensitization by 2,4-dinitrophenyl derivatives and other nitroaromatic compounds is primarily linked to their high electron affinity. Solid tumors often contain regions of hypoxia due to insufficient blood supply. These hypoxic cells are more resistant to radiation therapy because the cell-killing effects of ionizing radiation are largely mediated by the formation of reactive oxygen species (ROS), a process that requires oxygen.

Electron-affinic compounds like dinitro derivatives function as oxygen mimics. Under hypoxic conditions, these compounds undergo one-electron reduction to form radical anions. In the absence of oxygen, these radical anions are relatively stable and can interact with critical cellular macromolecules, such as DNA, fixing the radiation-induced damage and ultimately leading to cell death. This process enhances the lethal effects of radiation specifically in the targeted hypoxic tumor environment. General mechanisms for radiosensitizers include impairing DNA repair, altering cell cycle progression, increasing ROS generation, and promoting apoptosis. researchgate.net

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. Studies have shown that linking the 2,4-dinitrophenyl group to known cytotoxic agents can produce compounds with significant activity, particularly under hypoxic conditions.

For instance, derivatives of 5-fluorouracil (B62378) (5-FU) containing a 2,4-dinitrobenzyl, 2,4-dinitrobenzoyl, and 2,4-dinitrophenacetyl moiety were tested on the HT-29 human colon adenocarcinoma cell line. While these compounds showed little to no cytotoxicity under normal oxygen (aerobic) conditions, they exhibited high cytotoxicity and potent radiosensitizing effects in hypoxic environments. This selective toxicity is a desirable trait for anticancer agents, as it can reduce damage to healthy, well-oxygenated tissues.

Similarly, studies on related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) have demonstrated an ability to enhance the cytotoxic effects of conventional chemotherapeutic drugs such as cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines (LNCaP, PC-3, and DU-145). aaem.pl The enhanced effect is attributed to a disturbed redox balance and a reduced capacity for DNA repair in the cancer cells. aaem.pl

Table 1: Cytotoxicity of Selected Dinitrophenyl Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | Conditions |

|---|---|---|---|

| 2,4-Dinitrophenyl derivatives of 5-Fluorouracil | HT-29 (Colon) | High cytotoxicity and radiosensitizing effect | Hypoxic |

| 2,4-Dinitrophenyl derivatives of 5-Fluorouracil | HT-29 (Colon) | Little or no cytotoxicity | Aerobic |

Research has focused on creating bifunctional or dual-functional agents that combine a radiosensitizing dinitrophenyl moiety with a known anticancer drug. The goal is to create a single molecule that can both sensitize hypoxic cells to radiation and exert its own cytotoxic effect.

An example of this approach is the synthesis of novel agents by linking 2,4-dinitrophenylamine with the anticancer drugs 5-fluorouracil (5-FU) and hydroxyurea. In one study, 3-[3-(2,4-dinitro-phenylamino)-propyl]-5-fluoro-1H-pyrimidine-2,4-dione and N-[3-(2,4-dinitro-phenylamino)-propoxy]urea were synthesized. Interestingly, these specific conjugates were not cytotoxic on their own under aerobic conditions but did demonstrate radiosensitizing activity, increasing the sensitivity of normally oxygenated HT-29 cells to radiation. This suggests that the linkage of these specific molecules alters their biological activity, transforming them into pure radiosensitizers rather than dual-action agents.

Antimicrobial Properties and Mechanisms of Action

Derivatives of this compound, particularly hydrazones, have shown promise as antimicrobial agents. Hydrazones are a class of organic compounds that have demonstrated a wide range of pharmacological profiles, including antimicrobial, anti-tubercular, and antitumor activities. oatext.com

In various studies, new hydrazone compounds were synthesized by condensing 2,4-dinitrophenylhydrazine (B122626) with other molecules. These derivatives were then tested against a panel of bacteria and fungi. Results indicated that many of these compounds possess moderate to excellent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger. oatext.com For example, a derivative of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide exhibited excellent activity against S. aureus and E. coli with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. oatext.com

The mechanism of action for these compounds is believed to involve the inhibition of essential enzymes in the pathogens or disruption of the microbial cell membrane, though the exact pathways are a subject of ongoing research.

Table 2: Antimicrobial Activity of Selected Dinitrobenzaldehyde Derivatives

| Derivative Class | Tested Organisms | Activity Level |

|---|---|---|

| Hydrazones from (2,4-dinitrophenyl) hydrazine (B178648) | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Moderate |

Enzyme Inhibition and Protein Modification Studies

The aldehyde group in this compound is highly reactive, making the compound a useful tool in biochemical research, particularly for studying enzyme inhibition and protein modification. The electrophilic nature of the aldehyde's carbonyl carbon allows it to react with nucleophilic sites on biomolecules, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins.

This reactivity enables researchers to use this compound and its derivatives as probes to form covalent bonds with proteins. By doing so, they can identify active sites of enzymes, investigate protein structure and function, and study the consequences of protein modification. For example, modification of proteins by reactive aldehydes, such as the lipid peroxidation product malondialdehyde, has been shown to render the protein resistant to proteolytic degradation, which can have significant biological implications. nih.gov The study of such interactions is crucial for understanding cellular processes and the pathology of diseases involving oxidative stress.

Role in Drug Discovery and Development

Beyond its direct biological activities, this compound serves as a vital intermediate and building block in organic synthesis for the development of new pharmaceuticals. orgsyn.orgalfachemch.com Its reactive aldehyde group and the two electron-withdrawing nitro groups make it a versatile precursor for creating a wide range of more complex molecules.

It is frequently used in condensation reactions to form Schiff bases and hydrazones, which are important scaffolds in medicinal chemistry. orgsyn.org Furthermore, the nitro groups can be readily reduced to amino groups, which can then undergo further chemical transformations to build diverse molecular architectures. This versatility allows chemists to synthesize libraries of novel compounds that can be screened for various biological activities. Its derivatives, such as benzaldehyde (B42025) hydrazones, are important intermediates in the synthesis of biologically active heterocyclic compounds.

Precursor for Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its aldehyde group readily undergoes condensation reactions with amines and compounds containing active methylene (B1212753) groups, facilitating the construction of more complex molecular architectures. This reactivity is fundamental to its role in the pharmaceutical industry, where it is utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs). While specific drug synthesis pathways directly starting from this compound are proprietary and often detailed in patent literature, its classification as a "pharmaceutical intermediate" by chemical suppliers underscores its importance in the field. The compound's structure allows for the introduction of the dinitrophenyl moiety into a larger molecule, which can be a key pharmacophore or can be further modified to achieve desired therapeutic effects.

It is important to distinguish the synthetic applications of this compound from its isomers, such as 2-nitrobenzaldehyde (B1664092), which is a known precursor in the Hantzsch synthesis of Nifedipine, a calcium channel blocker. The specific substitution pattern of the nitro groups on the benzene (B151609) ring dictates the electronic properties and reactivity of the aldehyde, leading to different synthetic outcomes and applications.

Synthesis of Biologically Active Compounds

Beyond its role as an intermediate, derivatives of this compound are themselves being investigated for their intrinsic biological activities. Research has demonstrated that modification of the aldehyde group can lead to novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents.

One area of investigation is the synthesis of hydrazone derivatives. This compound hydrazone, formed by the reaction of this compound with hydrazine, is a key intermediate for synthesizing a variety of heterocyclic compounds that have shown biological activity.

In a notable study, a derivative of this compound, specifically 2-hydroxy-3,5-dinitrobenzaldehyde, was used to synthesize a series of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives. These compounds were subsequently evaluated for their antimicrobial properties. The findings from this research highlighted the potential of such derivatives as effective antimicrobial agents.

Furthermore, diarylhydrazones derived from the condensation of 2,4-dinitrophenylhydrazine with various aromatic aldehydes have been synthesized and screened for their antifungal activity. This line of research suggests that the 2,4-dinitrophenyl scaffold can be a valuable component in the design of new antifungal drugs.

Table 1: Examples of Biologically Active Compounds Derived from this compound Precursors

| Precursor | Derivative Class | Biological Activity |

| 2-hydroxy-3,5-dinitrobenzaldehyde | (E)-N'-(benzylidene)-2-cyanoacetohydrazides | Antimicrobial |

| 2,4-dinitrophenylhydrazine | Diarylhydrazones | Antifungal |

Investigation of Responsive Drug Delivery Systems

The application of this compound derivatives in the field of responsive drug delivery is an emerging area of research. The core concept of these "smart" systems is to release a therapeutic agent in response to specific physiological or external stimuli, such as changes in pH or the presence of certain enzymes.

While direct examples of this compound being incorporated into such systems are not yet widely reported in peer-reviewed literature, the chemical functionalities present in its derivatives are highly relevant to the design of stimuli-responsive materials. For instance, the formation of pH-sensitive bonds, such as hydrazones, which can be derived from this compound, is a common strategy for creating drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments.

Although a related compound, 2,4,6-trimethoxybenzaldehyde, has been utilized to create pH-labile protecting groups in nanoparticles for drug release, the direct application of this compound in this context remains an area for future exploration. The electron-withdrawing nature of the nitro groups in this compound could potentially influence the hydrolysis rate of such acid-labile linkers, offering a tuneable parameter for drug release kinetics.

Applications in Biosensing and Bioimaging

The 2,4-dinitrophenyl (DNB) moiety, the core structure of this compound, has proven to be a valuable component in the design of probes for biosensing and bioimaging. This is largely due to its strong electron-withdrawing properties, which can be exploited to modulate the photophysical properties of fluorescent molecules.

Derivatives of this compound are utilized as recognition elements in fluorescent probes designed to detect biologically important molecules. A common strategy involves attaching a 2,4-dinitrophenyl group to a fluorophore through a linker that can be cleaved by a specific analyte. In its intact state, the DNB group often quenches the fluorescence of the fluorophore. Upon reaction with the target analyte, the DNB group is released, leading to a "turn-on" fluorescent signal.

This principle has been successfully applied in the development of fluorescent probes for the detection of thiols, such as glutathione (B108866) (GSH), which plays a critical role in cellular redox homeostasis. Probes incorporating 2,4-dinitrophenyl alkylthioether or 2,4-dinitrobenzenesulfonyl moieties have been shown to react selectively with thiols, resulting in a significant increase in fluorescence intensity, enabling the imaging of these species in living cells.

While these examples primarily feature the 2,4-dinitrophenyl group, the aldehyde functionality of this compound provides a convenient handle for its incorporation into a wider variety of sensor platforms, including colorimetric sensors. The reaction of the aldehyde with specific analytes can lead to a visible color change, offering a simple and cost-effective method for detection.

Table 2: Applications of the 2,4-Dinitrophenyl Moiety in Biosensing

| Derivative/Moiety | Application | Detection Principle |

| 2,4-dinitrophenyl alkylthioether | Fluorescent probe for glutathione (GSH) | Thiol-induced cleavage of the quenching DNB group |

| 2,4-dinitrobenzenesulfonyl fluoresceins | Fluorescent probe for thiols | Analyte-specific cleavage and fluorescence restoration |

| 2,4-dinitrophenol (related compound) | Fluorescent biosensor | Immunoassay-based detection |

Environmental Chemistry and Fate of 2,4 Dinitrobenzaldehyde

Environmental Degradation Pathways of 2,4-Dinitrobenzaldehyde

The environmental fate of this compound is influenced by various degradation processes, including microbial and chemical transformations. While specific studies on this compound are limited, the degradation pathways can be inferred from related nitroaromatic compounds, such as 2,4-Dinitrotoluene (B133949) (DNT) and 2,4-Dinitrophenol (B41442) (DNP). The nitro groups on the aromatic ring make the compound recalcitrant to degradation. hibiscuspublisher.com